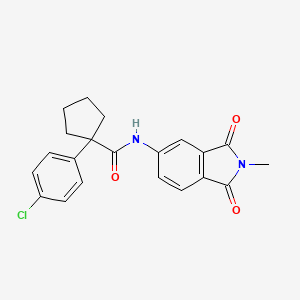![molecular formula C20H24N2O5S B14968224 N-[2-(4-methoxyphenyl)ethyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B14968224.png)
N-[2-(4-methoxyphenyl)ethyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-METHANESULFONYL-N-[2-(4-METHOXYPHENYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of methanesulfonyl and methoxyphenyl groups further enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-N-[2-(4-METHOXYPHENYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an ortho-aminophenol and a suitable electrophile.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the benzoxazepine core using methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Methoxyphenyl Group: This can be done via a nucleophilic substitution reaction where the benzoxazepine core reacts with 4-methoxyphenethyl bromide.
Final Amidation: The carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide or thiol derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic agents due to its specific binding properties.
Industry
Material Science: Application in the development of new materials with unique properties.
Chemical Sensors: Use in the fabrication of sensors for detecting specific analytes.
Mécanisme D'action
The mechanism of action of 5-METHANESULFONYL-N-[2-(4-METHOXYPHENYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition. The benzoxazepine core can interact with various receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-METHANESULFONYL-N-[2-(4-HYDROXYPHENYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
- 5-METHANESULFONYL-N-[2-(4-CHLOROPHENYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
Uniqueness
- Methoxy Group : The presence of the methoxy group in 5-METHANESULFONYL-N-[2-(4-METHOXYPHENYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE enhances its chemical reactivity and potential biological activity compared to similar compounds with different substituents.
- Binding Affinity : The specific arrangement of functional groups in this compound can lead to higher binding affinity and specificity for certain molecular targets.
Propriétés
Formule moléculaire |
C20H24N2O5S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenyl)ethyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O5S/c1-26-16-9-7-15(8-10-16)11-13-21-20(23)19-12-14-22(28(2,24)25)17-5-3-4-6-18(17)27-19/h3-10,19H,11-14H2,1-2H3,(H,21,23) |
Clé InChI |
AMTIOGAOHPFJGU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14968141.png)
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B14968146.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14968147.png)
![2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968154.png)

![N-(2-ethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14968165.png)

![2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14968180.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide](/img/structure/B14968185.png)
![3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B14968193.png)
![6-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968195.png)
![2-cyclobutyl-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968201.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B14968210.png)
![1-(4-bromophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide](/img/structure/B14968227.png)
